(S)-1-(3-nitrophenyl)ethanamine hydrochloride
Overview
Description
-(S)-1-(3-nitrophenyl)ethanamine hydrochloride, also known as S-NPEA-HCl, is an organic compound that has been widely studied for its various applications in scientific research. It is a derivative of the amino acid phenethylamine, which is found in various plants and animals and has been used in a variety of biochemical and physiological applications. S-NPEA-HCl has been used in numerous studies for its ability to interact with various proteins, lipids, and other macromolecules, making it a valuable tool in a variety of scientific research applications.
Scientific Research Applications
Organic Synthesis and Chemical Transformations
- Studies have detailed the preparation of isotopically enriched compounds, such as N-methyl-2-(4-nitrophenoxy)-ethanamine derivatives, through base-catalyzed rearrangements, showcasing the compound's utility in synthesizing labeled molecules for research purposes (Yilmaz & Shine, 1988).
Materials Science and Molecular Electronics
- Research on molecular electronic devices has utilized molecules containing nitroamine redox centers, demonstrating the application of nitrophenyl ethanamine derivatives in developing devices with negative differential resistance and high on-off ratios (Chen, Reed, Rawlett, & Tour, 1999).
Pharmacology and Drug Development
- Efforts in synthesizing NK(1) receptor antagonists, like Aprepitant, have involved direct condensation methodologies using compounds structurally similar to (S)-1-(3-nitrophenyl)ethanamine hydrochloride, highlighting its relevance in the creation of therapeutic agents (Brands et al., 2003).
Photochemistry and Photolabile Chelators
- The development of photolabile chelators for divalent cations using derivatives of nitrophenyl ethanamine underscores the importance of such compounds in studying the rapid photorelease of cations, providing a tool for investigating divalent cation-dependent processes with high temporal resolution (Kaplan & Ellis‐Davies, 1988).
Neurochemistry and Psychoactive Substance Study
- Examination of the neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines has revealed high potency agonists at 5-HT2A receptors, indicating the potential utility of (S)-1-(3-nitrophenyl)ethanamine hydrochloride analogs in studying the mechanisms of action of hallucinogens (Eshleman et al., 2018).
properties
IUPAC Name |
(1S)-1-(3-nitrophenyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-6(9)7-3-2-4-8(5-7)10(11)12;/h2-6H,9H2,1H3;1H/t6-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBMZMKEBCIDPD-RGMNGODLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)[N+](=O)[O-])N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)[N+](=O)[O-])N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80462985 | |
Record name | (S)-1-(3-nitrophenyl)ethanamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80462985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(3-nitrophenyl)ethanamine hydrochloride | |
CAS RN |
839709-98-7 | |
Record name | (S)-1-(3-nitrophenyl)ethanamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80462985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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